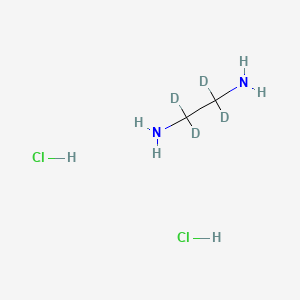

Ethylene-d4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethylene-d4-diamine dihydrochloride, also known as Ethylenediamine-1,1,2,2-d4, is a chemical reagent used in the production of various derivatives containing varying functional groups . It is also a known chelating agent . It has been seen to reduce seizures caused by systematic injection of proconvulsants and displays antiepileptic and anxiolytic activity .

Molecular Structure Analysis

The linear formula of Ethylene-d4-diamine dihydrochloride is H2NCD2CD2NH2 · 2HCl . The SMILES string representation is 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2 .

Chemical Reactions Analysis

Ethylene-d4-diamine dihydrochloride is used in the production of various derivatives containing varying functional groups . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Physical And Chemical Properties Analysis

Ethylene-d4-diamine dihydrochloride is a solid substance . It has a molecular weight of 64.12 . The melting point is 9°C .

Aplicaciones Científicas De Investigación

Fluorimetric Determination of Catecholamines

This compound has been used in a modified ethylenediamine condensation method for the fluorimetric determination of catecholamines . Catecholamines are a group of hormones that include dopamine, norepinephrine, and epinephrine. This method allows for the accurate measurement of these hormones in various biological samples.

Luminescence Studies

Ethylene-d4-diamine dihydrochloride has been used to investigate the luminescence properties of complexes of Eu(III) and Tb(III) with ethylenediamine . Luminescence studies are important in the field of material science and can help in the development of new luminescent materials.

Deuterium Labeling

Due to its high deuterium content, Ethylene-d4-diamine dihydrochloride is used in deuterium labeling studies . Deuterium labeling is a technique used in chemistry and biochemistry to track the passage of atoms through reaction mechanisms and metabolic pathways.

NMR Spectroscopy

The high deuterium content of Ethylene-d4-diamine dihydrochloride also makes it useful in nuclear magnetic resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Material Science

In material science, Ethylene-d4-diamine dihydrochloride can be used in the synthesis of new materials . Its unique properties can contribute to the development of materials with novel characteristics.

Safety and Hazards

Ethylene-d4-diamine dihydrochloride is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylene-d4-diamine dihydrochloride is a contact sensitizer capable of producing local and generalized reactions .

Pharmacokinetics

After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylene-d4-diamine dihydrochloride has a short half-life of 0.55 hours .

Result of Action

As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-RIZDZYNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34334-71-9 |

Source

|

| Record name | Ethylene-d4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

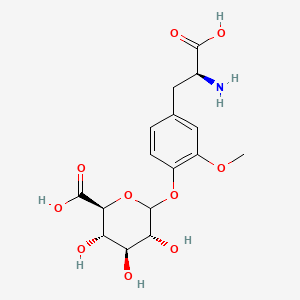

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

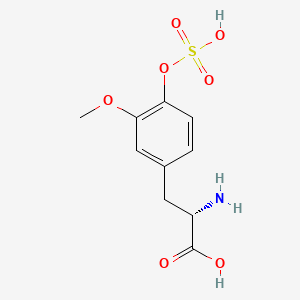

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

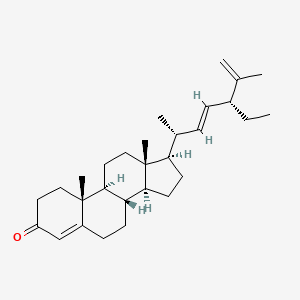

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)